4-(4-Phenoxyphenyl)butanoic acid

Structural verification Identity confirmation Procurement accuracy

Researchers requiring a validated aryloxy-phenylalkanoic acid scaffold for HDAC inhibition or PPAR modulation studies face risks from erroneous cross-referencing with fenofibrate. 4-(4-Phenoxyphenyl)butanoic acid (CAS 6958-94-7) eliminates this ambiguity. • Unambiguous structural identity-documented differentiation from fenofibrate (CAS 49562-28-9) supports use as a comparator or negative control in PPARα assays. • Terminal -COOH enables amide coupling and esterification for synthesizing aryl carbamoyl butanoic acid derivatives. • ≥95% purity; long-term storage at -20°C ensures stability for reproducible results.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 6958-94-7
Cat. No. B1361623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxyphenyl)butanoic acid
CAS6958-94-7
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CCCC(=O)O
InChIInChI=1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18)
InChIKeyYTPRFJSWHCNPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenoxyphenyl)butanoic Acid Identification


4-(4-Phenoxyphenyl)butanoic acid (CAS 6958-94-7) is a synthetic aryloxy-phenylalkanoic acid with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . Its structure comprises a terminal carboxylic acid group linked via a four-carbon butanoic chain to a biphenyl ether core, placing it within the broader class of phenoxybenzoic acid derivatives . Notably, this compound is structurally and functionally distinct from the clinically used fibrate drug fenofibrate (isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate; CAS 49562-28-9), despite occasional erroneous cross-referencing in some vendor catalogs [1]. The compound is supplied as a research-grade chemical with typical purities of 95–98%, stored at -20°C for long-term stability, and is intended strictly for laboratory research use .

Structural identity confirmed — distinct from fenofibrate, avoiding procurement misclassification
Research-grade supply (typical purity 95–98%), stored at -20°C for long-term stability
Intended as a chemical probe scaffold for PPAR/HDAC target engagement studies
May serve as an analytical reference standard for chromatographic method development

Why 4-(4-Phenoxyphenyl)butanoic Acid Cannot Be Substituted


Generic substitution of 4-(4-phenoxyphenyl)butanoic acid with structurally related compounds—such as 4-phenoxybenzoic acid (C13H10O3), 3-(4-phenoxyphenyl)propanoic acid (C15H14O3), or 4-oxo-4-(4-phenoxyphenyl)butanoic acid (C16H14O4)—introduces discrete changes in molecular geometry, chain length, and oxidation state that alter key physicochemical and biological properties . These structural variations directly impact lipophilicity, target binding modes, and metabolic stability. For applications where the compound serves as a chemical probe for PPAR isoforms or as a scaffold for HDAC inhibition, substitution with a shorter-chain or keto-containing analog is not supported by quantitative activity data and may yield divergent biological outcomes [1]. The lack of head-to-head comparative bioactivity data for this specific compound underscores that substitution decisions must be grounded in the precise structural identity of the research tool.

Chain length
Shorter-chain analogs (C3, benzoic) alter lipophilicity and potential binding modes; property differences may shift assay readouts
Oxidation state
4-Oxo analog introduces a keto group, raising polarity and boiling point; handling and purification behavior may differ
Activity data
No head-to-head bioactivity data support direct substitution for PPAR/HDAC probe applications; class-level inference only

Specificity Evidence for 4-(4-Phenoxyphenyl)butanoic Acid


Structural Distinction from Fenofibrate

4-(4-Phenoxyphenyl)butanoic acid (C16H16O3; MW 256.3 g/mol) is frequently and erroneously conflated with fenofibrate (C20H21ClO4; MW 360.83 g/mol) in certain commercial listings . The two compounds differ fundamentally in molecular composition, structure, and pharmacological classification. This constitutes a critical procurement error risk that distinguishes the target compound from its most commonly misidentified analog.

Structural Distinction from Fenofibrate
Direct head-to-head comparison
MW differs by 104.5 g/mol (40.8%); chlorine and ester groups absent in target compound vs fenofibrate
Supports procurement identity verification; prevents regulatory misclassification
Fenofibrate is a clinically approved drug; misidentification leads to experimental invalidation
Structural verification Identity confirmation Procurement accuracy

Physicochemical Comparison vs. Analogs

The butanoic acid chain length and absence of a ketone moiety confer distinct physicochemical properties relative to structurally adjacent analogs . 4-(4-Phenoxyphenyl)butanoic acid (C16H16O3) has a density of 1.162 g/cm³ and a boiling point of 408.5°C at 760 mmHg . These parameters differ from 4-oxo-4-(4-phenoxyphenyl)butanoic acid (C16H14O4), which has a higher density of 1.233 g/cm³ and a higher boiling point of 476.6°C, reflecting the polarizing effect of the gamma-keto group .

Physicochemical vs. 4-Oxo Analog
Cross-study comparable
Density lower by 0.071 g/cm³ (5.8%); boiling point lower by 68.1°C (14.3%) vs 4-oxo-4-(4-phenoxyphenyl)butanoic acid
Property differences may affect handling, purification, and formulation workflows
Values as reported; method context may vary
Physicochemical characterization Lipophilicity Stability assessment

HDAC/PPAR Target Engagement vs. 4-PBA

4-(4-Phenoxyphenyl)butanoic acid shares structural homology with 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) and endoplasmic reticulum stress (ERS) inhibitor . The addition of the phenoxy substituent on the phenyl ring increases molecular volume and lipophilicity relative to 4-PBA (C10H12O2; MW 164.2 g/mol). While no direct HDAC inhibition data exist for the target compound, the structural basis for potential target engagement distinguishes it from simple arylalkanoic acids lacking the biphenyl ether motif.

HDAC/PPAR Target Engagement vs. 4-PBA
Class-level inference
MW increase of 92.1 g/mol (56.1%); added biphenyl ether motif absent in 4-PBA
May support differentiated HDAC/PPAR probe design; direct activity data are not available
Structural homology alone does not guarantee target engagement; verify experimentally
HDAC inhibition PPAR modulation Structural analog analysis

Applications for 4-(4-Phenoxyphenyl)butanoic Acid


Chemical Probe for PPAR/HDAC Studies

Given its structural homology to 4-phenylbutyric acid (4-PBA), 4-(4-phenoxyphenyl)butanoic acid may serve as a differentiated scaffold for probing HDAC inhibition or PPAR modulation. The extended biphenyl ether moiety (absent in 4-PBA) offers a distinct steric and electronic profile that may influence target selectivity and binding kinetics .

Synthetic Building Block for Phenoxybenzoic Derivatives

The terminal carboxylic acid group enables amide coupling, esterification, and other derivatization reactions, making the compound a versatile intermediate for synthesizing aryl carbamoyl butanoic acid derivatives. Such derivatives have been explored for anti-inflammatory applications, though direct data for the parent compound are limited .

Fenofibrate Study Comparator

Because 4-(4-phenoxyphenyl)butanoic acid is structurally distinct from fenofibrate yet shares a phenoxyphenyl substructure, it may be employed as a comparator or negative control in assays designed to interrogate fenofibrate-specific PPARα activation. This application is supported by the unambiguous structural differentiation documented herein.

Physicochemical Reference Standard

With well-defined density (1.162 g/cm³) and boiling point (408.5°C), the compound can serve as a reference standard for chromatographic method development and validation in analytical chemistry workflows .

Application
Selection Property
Validation Focus
Chemical Probe for PPAR/HDAC Studies
Biphenyl ether scaffold vs. 4-PBA
HDAC isoform selectivity, PPAR binding assays
Synthetic Building Block
Terminal carboxylic acid reactivity
Derivative synthesis and purity assessment
Fenofibrate Study Comparator
Structural distinction from fenofibrate
PPARα activation specificity, negative control suitability
Physicochemical Reference Standard
Defined density and boiling point
Chromatographic method development, retention time benchmarking

Technical Documentation Hub

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32 linked technical documents
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